Enzymatic Potency: 146-Fold Improvement Over the 2-Quinolone Lead
SMS2-IN-1 demonstrates an IC50 of 6.5 nM against human SMS2, representing a 146-fold increase in potency compared to the initial 2-quinolone lead compound (IC50 = 950 nM) from the same medicinal chemistry optimization campaign [1]. This substantial enhancement in target engagement enables complete SMS2 inhibition at low nanomolar concentrations, minimizing compound interference and off-target effects in cellular assays.
| Evidence Dimension | IC50 against human SMS2 |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | 2-quinolone lead (IC50 = 950 nM) |
| Quantified Difference | 146-fold improvement |
| Conditions | Human SMS2 enzyme assay, high-throughput mass spectrometry-based screening |
Why This Matters
Higher potency allows lower working concentrations, reducing solvent/DMSO artifacts and off-target liabilities in cellular and biochemical experiments.
- [1] Adachi R, Ogawa K, Matsumoto S, et al. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. Eur J Med Chem. 2017 Aug 18;136:283-293. doi:10.1016/j.ejmech.2017.04.067 View Source
